molecular formula C14H11ClFN5O2S B2845370 3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034271-01-5

3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No. B2845370
CAS RN: 2034271-01-5
M. Wt: 367.78
InChI Key: MOBAVBYHODVDPM-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a sulfonamide group, a triazole ring, and a pyridine ring . These functional groups suggest that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide group, the triazole ring, and the pyridine ring would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The sulfonamide group, the triazole ring, and the pyridine ring are all reactive groups that can participate in a variety of chemical reactions .

Scientific Research Applications

Anticancer and Antiviral Activity

Compounds related to the chemical structure of 3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide have been investigated for their potential anticancer and antiviral activities. For instance, a series of benzenesulfonamides demonstrated moderate to fairly high anti-HIV activity as well as moderate anticancer activity in preliminary screenings (Brzozowski, 1998). Additionally, novel benzenesulfonamide derivatives synthesized as potential anticancer agents showed promising activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, with low micromolar GI50 levels (Sławiński et al., 2012).

Carbonic Anhydrase Inhibition for Cancer Treatment

Research on pyrrolidinone-based chlorinated benzenesulfonamide derivatives has revealed their strong inhibitory activity against recombinant human carbonic anhydrases, particularly CA IX, which is related to cancer. These compounds have shown low nanomolar affinity against CA IX, indicating potential for further development as selective inhibitors for cancer treatment (Balandis et al., 2020).

Development of Novel Herbicides

The chemical framework of 3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide also finds applications in the development of herbicides. A study on new pyrimidine and triazine intermediates for herbicidal sulfonylureas has led to the creation of compounds with selectivity in cotton and wheat, offering a basis for designing selective post-emergence herbicides (Hamprecht et al., 1999).

Fluoroalkylated Triazoles for Pharmaceutical Development

The synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles has been explored for potential pharmaceutical applications. These compounds, synthesized through regiospecific 1,3-dipolar cycloaddition reactions, have led to the development of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds, showcasing the versatile applications of this chemical framework in drug development (Peng & Zhu, 2003).

properties

IUPAC Name

3-chloro-4-fluoro-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5O2S/c15-13-6-12(3-4-14(13)16)24(22,23)18-7-10-9-21(20-19-10)11-2-1-5-17-8-11/h1-6,8-9,18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBAVBYHODVDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

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